molecular formula C20H18N4O7S B2547251 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide CAS No. 886912-42-1

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide

Cat. No. B2547251
M. Wt: 458.45
InChI Key: QDIRVHQKFPQOGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-substituted imidazolylbenzamides, involves the introduction of various functional groups to a benzamide scaffold. These modifications can significantly alter the biological activity of the compounds. For instance, the synthesis and cardiac electrophysiological activity of 18 N-substituted imidazolylbenzamides or benzene-sulfonamides are described, indicating that the imidazolyl moiety can replace the methylsulfonylamino group to produce class III electrophysiological activity .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray single crystal diffraction technique, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was found to crystallize in a triclinic system, and its geometrical parameters were in good agreement with calculated values from density functional theory (DFT) . This suggests that a similar approach could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be estimated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations can provide insights into the reactivity of the molecule, which is crucial for understanding its behavior in chemical reactions .

Physical and Chemical Properties Analysis

The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of related compounds have been calculated using DFT. These properties are essential for predicting the stability and reactivity of a compound. Additionally, antioxidant properties have been determined using DPPH free radical scavenging tests, which could be relevant for the compound of interest if it possesses similar functional groups .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound has been explored in various scientific studies focusing on its synthesis and biological activity. Notably, research has shown that derivatives of this compound exhibit significant pharmacological properties. For instance, compounds with the 1,3,4-oxadiazole moiety have been synthesized and investigated for their electrophysiological activity, revealing potential as selective class III agents in cardiac applications (Morgan et al., 1990). Further studies have expanded on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, exploring their cytotoxic activities on tumor and non-tumor cell lines, and highlighting their potent inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).

Anticancer and Antimalarial Potential

The compound's derivatives have also been examined for their anticancer and antimalarial potentials. Research involving quinazoline derivatives has shown promising diuretic and antihypertensive activities, suggesting potential applications in cardiovascular diseases (Rahman et al., 2014). Additionally, antimalarial sulfonamides have been evaluated for their effectiveness against COVID-19, utilizing computational calculations and molecular docking studies to predict their efficacy (Fahim & Ismael, 2021).

Antimicrobial and Antioxidant Properties

Further investigations into the chemical structure of related compounds have revealed antimicrobial and antioxidant properties. A study on the synthesis and evaluation of novel dihydropyrimidine derivatives for antidiabetic screening highlighted the potential of these compounds in managing diabetes mellitus (Lalpara et al., 2021). Additionally, the synthesis of 1,2,4-oxadiazole derivatives has demonstrated significant nematocidal activity, offering new avenues for agricultural pest control (Liu et al., 2022).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O7S/c1-28-15-6-8-16(9-7-15)32(26,27)24-14-4-2-13(3-5-14)18(25)21-20-23-22-19(31-20)17-12-29-10-11-30-17/h2-9,12,24H,10-11H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIRVHQKFPQOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide

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